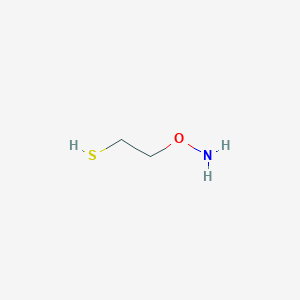
2-(Aminooxy)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminooxy)ethanethiol is a versatile compound with the chemical formula C₂H₇NOS. It is characterized by the presence of both an aminooxy group (-ONH₂) and a thiol group (-SH), making it a valuable reagent in various chemical and biological applications. The compound is known for its reactivity and ability to form stable linkages with other molecules, which makes it useful in synthetic chemistry and bioconjugation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)ethanethiol typically involves the reaction of 2-chloroethanethiol with hydroxylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
ClCH2CH2SH+NH2OH→ONH2CH2CH2SH+HCl
The reaction is usually conducted in an aqueous or alcoholic solvent at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The product is then purified using distillation or recrystallization techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-(Aminooxy)ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Addition: The compound can add to double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds or acyl chlorides are typical reagents.
Addition: The compound can react with alkenes or aldehydes under mild conditions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Thiol Derivatives: Resulting from reduction reactions.
Substituted Aminooxy Compounds: Produced through nucleophilic substitution.
Adducts: Formed by addition reactions with alkenes or carbonyl compounds.
科学的研究の応用
2-(Aminooxy)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for the modification of other molecules.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminooxy)ethanethiol involves its ability to form stable linkages with other molecules through its aminooxy and thiol groups. The aminooxy group can react with carbonyl compounds to form oximes, while the thiol group can form disulfide bonds with other thiols. These reactions enable the compound to modify and stabilize various biomolecules and synthetic materials.
類似化合物との比較
Similar Compounds
2-(Aminoethoxy)ethanol: Similar in structure but lacks the thiol group.
2-(Aminoethylthio)ethanol: Contains both amino and thiol groups but with a different arrangement.
2-(Aminoethylamino)ethanol: Features amino groups but no thiol group.
Uniqueness
2-(Aminooxy)ethanethiol is unique due to the presence of both the aminooxy and thiol groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, making it particularly valuable in synthetic and biological applications.
特性
分子式 |
C2H7NOS |
|---|---|
分子量 |
93.15 g/mol |
IUPAC名 |
O-(2-sulfanylethyl)hydroxylamine |
InChI |
InChI=1S/C2H7NOS/c3-4-1-2-5/h5H,1-3H2 |
InChIキー |
NXPBRABYBTZAFZ-UHFFFAOYSA-N |
正規SMILES |
C(CS)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
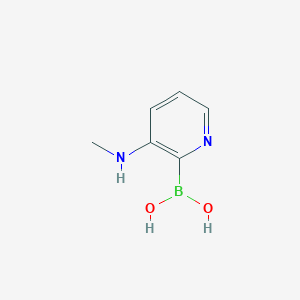

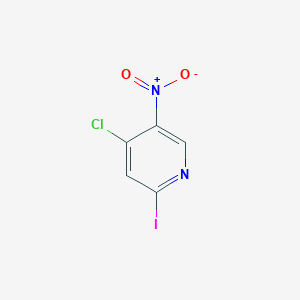
![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
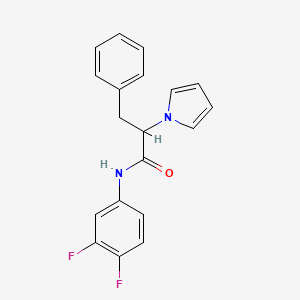
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
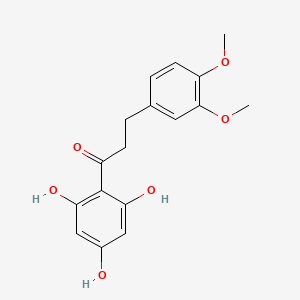
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)

![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
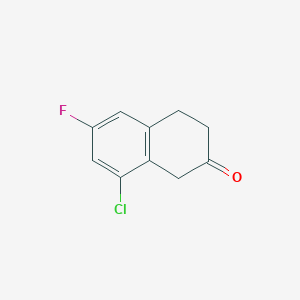
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
